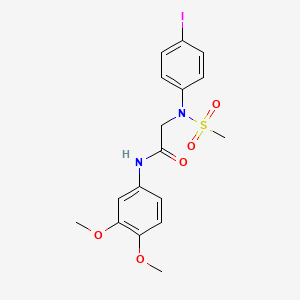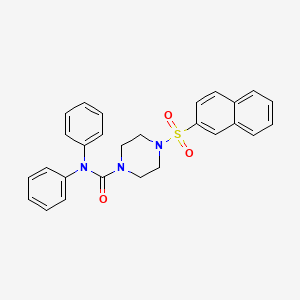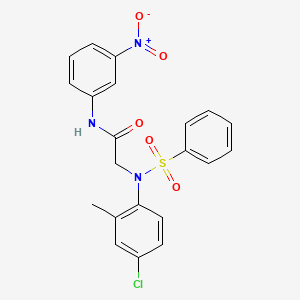![molecular formula C23H19N3O2S B3630833 3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide](/img/structure/B3630833.png)
3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide
Overview
Description
3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide typically involves the cyclization of 2-aminophenol with various reagents. One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . The compound likely interacts with key proteins and enzymes involved in cell division and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
Compared to similar compounds, 3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide exhibits unique structural features that contribute to its distinct biological activities. The presence of both benzoxazole and carbamothioyl groups enhances its potential as a multifunctional agent in various applications .
Properties
IUPAC Name |
3-phenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-21(14-11-16-7-3-1-4-8-16)26-23(29)24-18-12-13-20-19(15-18)25-22(28-20)17-9-5-2-6-10-17/h1-10,12-13,15H,11,14H2,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIDYQRNGCDXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide](/img/structure/B3630757.png)
![(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3630759.png)

![N-(2,5-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B3630776.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-bis(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3630783.png)


![3-methyl-4-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3630798.png)
![4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine](/img/structure/B3630799.png)


![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B3630815.png)
![N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide](/img/structure/B3630824.png)
![methyl [(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3630829.png)
